molecular formula C17H25N3O2 B1460101 Vildagliptin Impurity E CAS No. 1789703-37-2

Vildagliptin Impurity E

カタログ番号 B1460101
CAS番号: 1789703-37-2
分子量: 303.4 g/mol
InChIキー: ZZYCWDSBZNHPIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vildagliptin Impurity E is an impurity of Vildagliptin, an anti-hyperglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class . Vildagliptin is used in combination to treat Diabetes Mellitus Type 2 .

科学的研究の応用

Patient Centric Specification Development

Impurities in vildagliptin’s finished product have been disclosed in the literature that are above their qualification threshold . The impurity B (amide impurity) was used as a case example to explore whether existing literature can be leveraged to determine the safe level of impurity and thereby develop a patient-centric specification (PCS) for impurities .

Pharmacokinetics and Pharmacodynamics Research

The pharmacokinetics and pharmacodynamics property of vildagliptin was extracted from literature data available online in the public domain . This information is crucial for understanding how the drug and its impurities behave in the body.

Drug Metabolism and Degradation Pathways

Drug metabolism and degradation pathways often overlap, resulting in the formation of identical constituents . Therefore, metabolism data can be leveraged for deriving safe levels of degradation impurities and develop PCS for impurities .

Mutagenicity Assessment

If prior knowledge is inadequate to support impurity levels in a product, then structure-based (in silico) assessment for mutagenicity is carried out using two different computational methods: rule based and statistical based, followed by assessment of the computational results by an expert .

Quality Control in Pharmaceutical Industry

The control and evaluation of impurities of newly developed drugs by the pharmaceutical industry are fundamental for quality, safety and efficacy . The ultra-performance liquid chromatography-tandem mass spectrometry for the determination of impurities in Vildagliptin was precise, accurate and robust proving to be effective for analysis in the pharmaceutical industry and to improve the quality, safety and effectiveness of the new drug developed .

Diabetes Mellitus Treatment

Vildagliptin (VLG) corresponds to a drug used for the treatment of diabetes mellitus . The dipeptidyl peptidase-4 inhibitor is a new class of drugs used for the treatment of this disease, and vildagliptin (VLG) belongs to this class .

作用機序

Target of Action

Vildagliptin, the parent compound of Vildagliptin Impurity E, is a member of a new class of hypoglycemic drugs known as dipeptidylpeptidase-4 (DPP-4) inhibitors . The primary targets of Vildagliptin are the pancreatic α and β cells . By selectively inhibiting DPP-4, Vildagliptin increases the glucose sensitivity of these cells .

Mode of Action

Vildagliptin’s mode of action involves the inhibition of the enzyme type 4 dipeptidylpeptidase (DPP-4). This inhibition increases the level and activity of incretins . Incretins are gastrointestinal tract hormones that regulate glucose homeostasis . By increasing the insulin: glucagon ratio, Vildagliptin decreases hepatic glucose production, which leads to a decrease in the plasma glucose level .

Biochemical Pathways

The biochemical pathways affected by Vildagliptin involve the regulation of glucose homeostasis using gastrointestinal tract hormones, i.e., incretins . Two glucagon-like peptides, GLP-1 and GLP-2, were identified as incretins . Incretins undergo rapid cleavage by the enzyme type 4 dipeptidylpeptidase (DPP-4), which decreases their insulinotropic effects . Inhibition of dpp-4 by vildagliptin increases the level and activity of incretins .

Pharmacokinetics

Vildagliptin possesses several desirable pharmacokinetic properties. Following oral administration, Vildagliptin is rapidly and well absorbed with an absolute bioavailability of 85% . The elimination half-life after oral administration is approximately three hours .

Result of Action

The molecular and cellular effects of Vildagliptin’s action involve an increase in the insulin secretory tone . This means that Vildagliptin improves β-cell function by increasing insulin secretion at any given glucose level . This has important clinical implications regarding the effects of Vildagliptin in both fasting and fed states .

Action Environment

The action environment of Vildagliptin can be influenced by various factors. For instance, the presence of impurities might increase the cytotoxicity and oxidative stress of the pharmaceutical formulations at the concentrations studied . Furthermore, the hydrolysis of Vildagliptin is believed to take place in the kidney, resulting in the formation of LAY 151 .

特性

IUPAC Name

2-(3-hydroxy-1-adamantyl)-1-imino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-15-13-2-1-3-19(13)14(21)9-20(15)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,18,22H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYCWDSBZNHPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=N)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vildagliptin Impurity E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vildagliptin Impurity E
Reactant of Route 2
Vildagliptin Impurity E
Reactant of Route 3
Vildagliptin Impurity E
Reactant of Route 4
Vildagliptin Impurity E
Reactant of Route 5
Vildagliptin Impurity E
Reactant of Route 6
Vildagliptin Impurity E

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。